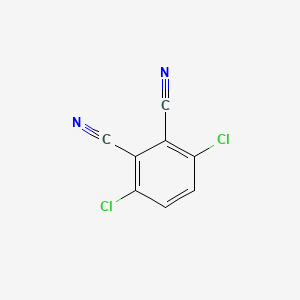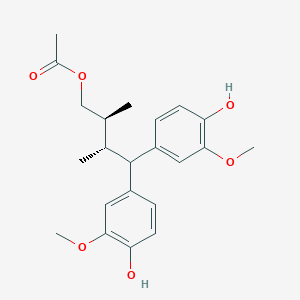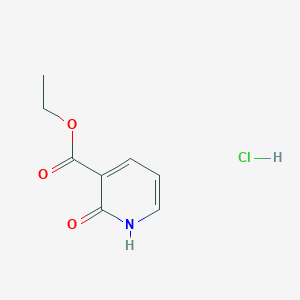
Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate hydrochloride is a chemical compound with significant relevance in organic synthesis and pharmaceutical research. It is a derivative of pyridine, a basic heterocyclic organic compound, and is known for its versatile applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate hydrochloride typically involves a multicomponent reaction. One common method includes the reaction between terminal alkynes, isocyanates, and malonates in the presence of copper acetylides and t-BuOLi . This domino catalytic reaction is efficient and allows the construction of the desired scaffold by creating three covalent bonds in one pot.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production is feasible with appropriate optimization of reaction conditions.
化学反応の分析
Types of Reactions: Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used under basic or acidic conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It may modulate pathways related to inflammation, oxidative stress, and cellular signaling.
類似化合物との比較
- 2-Oxo-1,2-dihydropyridine-3-carboxylic acid
- Ethyl 2-oxo-3-piperidinecarboxylate
- Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Uniqueness: Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate hydrochloride is unique due to its specific structural features and reactivity profile. Its ability to undergo various chemical transformations and its applications in diverse scientific fields make it a valuable compound for research and industrial purposes.
特性
分子式 |
C8H10ClNO3 |
|---|---|
分子量 |
203.62 g/mol |
IUPAC名 |
ethyl 2-oxo-1H-pyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H9NO3.ClH/c1-2-12-8(11)6-4-3-5-9-7(6)10;/h3-5H,2H2,1H3,(H,9,10);1H |
InChIキー |
OWOAHISWPCGCTA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=CNC1=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



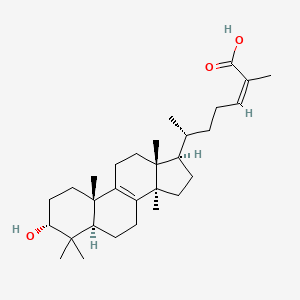
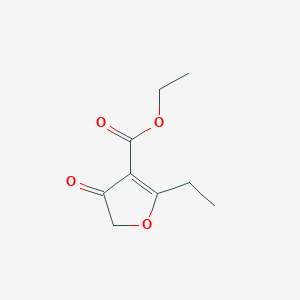
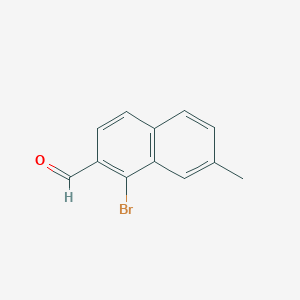
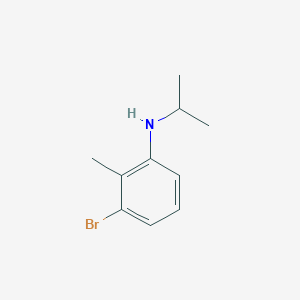
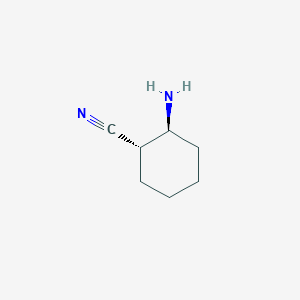




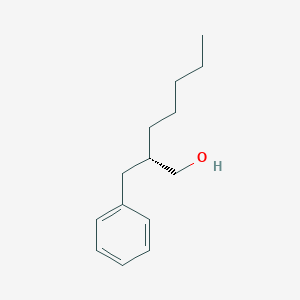
![6,6-Dimethyl-5,6-dihydropyrazolo[1,5-A]pyridin-7(4H)-one](/img/structure/B13036852.png)
